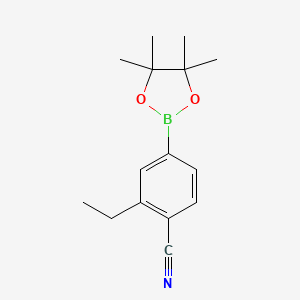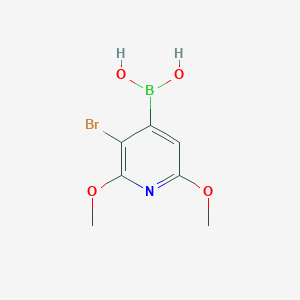
2-Chloro-4-ethoxyphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-ethoxyphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H20BClO3. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes .
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds in organic synthesis . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in the formation of C-C bonds, particularly in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The affected biochemical pathway involves the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . The compound plays a significant role in these transformations, contributing to the diversity and complexity of organic synthesis.
Result of Action
The result of the compound’s action is the formation of new C-C bonds, which are fundamental in the construction of complex organic molecules . Through the process of protodeboronation, the compound enables the synthesis of a wide array of functional groups, contributing to the advancement of organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a process that affects the compound’s stability and reactivity, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environmental conditions .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-ethoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, primarily as a building block in organic synthesis. It interacts with enzymes and proteins involved in the Suzuki-Miyaura coupling reaction, a process that forms carbon-carbon bonds. This reaction is catalyzed by palladium complexes, where the boronic ester reacts with halides to form biaryl compounds. The nature of these interactions involves the formation of a transient palladium-boron complex, which facilitates the transfer of the organic group from the boronic ester to the halide .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic esters, in general, can influence cell function by interacting with cellular proteins and enzymes. These interactions may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic esters can inhibit proteasome activity, leading to alterations in protein degradation and turnover .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the context of the Suzuki-Miyaura coupling reaction, it forms a complex with palladium, which then facilitates the transfer of the organic group to the halide. This process involves the activation of the boronic ester by the palladium catalyst, followed by the transmetalation step, where the organic group is transferred to the palladium center. The final step is the reductive elimination, which releases the coupled product and regenerates the palladium catalyst .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in chemical reactions. This compound is generally stable under standard storage conditions (2-8°C) and can be stored at room temperature for short periods. Over time, exposure to moisture and air can lead to hydrolysis and degradation of the boronic ester, reducing its reactivity in coupling reactions .
Dosage Effects in Animal Models
There is limited information on the dosage effects of this compound in animal modelsThe threshold effects and toxicological profile of this compound would depend on its specific interactions with biological systems and the administered dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in organic synthesis. It interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction. The metabolic flux and levels of metabolites can be influenced by the efficiency of this reaction, as the formation of biaryl compounds is a key step in the synthesis of various organic molecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Boronic esters can be transported across cell membranes and distributed within cellular compartments. The interactions with transporters or binding proteins can influence the localization and accumulation of the compound within specific tissues .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its chemical properties and interactions with cellular components. Boronic esters can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions can affect the activity and function of the compound within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester typically involves the reaction of 2-chloro-4-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Palladium-based catalysts for coupling reactions
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to minimize waste and improve efficiency, often incorporating recycling of solvents and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-ethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base such as potassium fluoride (KF) or cesium fluoride (CsF).
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (KF, CsF), solvents (THF, DCM)
Conditions: Mild temperatures (room temperature to 50°C), inert atmosphere (nitrogen or argon)
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes
Protodeboronation: Corresponding hydrocarbons
Hydrolysis: 2-Chloro-4-ethoxyphenylboronic acid.
Applications De Recherche Scientifique
2-Chloro-4-ethoxyphenylboronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Material Science: Utilized in the functionalization of nanoparticles to enhance their properties.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Biological Research: Investigated for its potential in drug delivery systems and as a boron carrier for neutron capture therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxycarbonylphenylboronic acid pinacol ester
- 4-Ethynylphenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Comparison
2-Chloro-4-ethoxyphenylboronic acid pinacol ester is unique due to its chloro and ethoxy substituents, which enhance its reactivity and stability compared to other boronic esters. These substituents also influence the compound’s electronic properties, making it more suitable for specific coupling reactions .
Propriétés
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-6-17-10-7-8-11(12(16)9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJPAOZRKWNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














